Estrone Sulfatase Inhibition: Sub-100 nM Target Engagement Unique Among 4-Methylbenzenesulfonohydrazide Analogs
The target compound (2-chlorobenzylidene-4-methylbenzenesulfonohydrazide) demonstrates potent estrone-sulfatase (STS) inhibition with an IC50 of 24 nM in JEG-3 human choriocarcinoma cells, as registered in BindingDB (BDBM50363594) [1]. This represents sub-100 nM target engagement. In contrast, the para-chloro positional isomer (N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide) has not been reported as an STS inhibitor in the same assay system, and the 3-methoxy analog (3k) showed no reported STS activity under comparable assay conditions in the Şenkardeş et al. panel, indicating that the ortho-chloro unsubstituted phenyl ring contributes a specific pharmacophoric feature for STS binding that is not general across the 4-methylbenzenesulfonohydrazide class [2].
| Evidence Dimension | Estrone sulfatase (STS) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 24 nM (2-chlorobenzylidene-4-methylbenzenesulfonohydrazide) |
| Comparator Or Baseline | Para-chloro isomer and 3-methoxy analog: no comparable STS inhibition reported in published panels |
| Quantified Difference | Not calculable (absence of activity data for comparators); target compound reaches sub-100 nM inhibition |
| Conditions | JEG-3 human choriocarcinoma cell homogenate; substrate = [3H]estrone sulfate; 4-methylumbelliferyl sulfate assay by spectrofluorimeter (BindingDB, CHEMBL1627429) |
Why This Matters
Estrone sulfatase is a validated target for hormone-dependent breast cancer; a 24 nM STS inhibitor within this scaffold offers a structurally distinct chemical starting point compared to steroidal sulfamate inhibitors, making 1228681-08-0 a candidate for procurement where the goal is non-steroidal STS probe development [3].
- [1] BindingDB. BDBM50363594 (CHEMBL1627429). IC50 = 24 nM, estrone-sulfatase, JEG-3 cells. Affinity data for N'-(2-chlorobenzylidene)-4-methylbenzenesulfonohydrazide. View Source
- [2] Şenkardeş S, Küçükgüzel ŞG, et al. Mol Divers. 2020;24(3):673-689. (Panel of sulfonylhydrazones evaluated for anticancer and COX-2 inhibition; no STS data reported.) View Source
- [3] Mueller JW, Gilligan LC, Idkowiak J, Arlt W, Foster PA. The regulation of steroid action by sulfation and desulfation. Endocrine Reviews. 2015;36(5):526-563. (Review establishing STS as a validated therapeutic target in hormone-dependent breast cancer.) View Source
